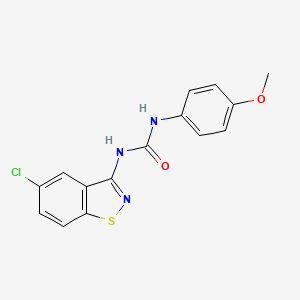![molecular formula C20H36 B14341194 1,1'-[Cyclohexane-1,1-diylbis(methylene)]dicyclohexane CAS No. 103071-09-6](/img/structure/B14341194.png)
1,1'-[Cyclohexane-1,1-diylbis(methylene)]dicyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[Cyclohexane-1,1-diylbis(methylene)]dicyclohexane is an organic compound characterized by its unique structure, which includes two cyclohexane rings connected by a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[Cyclohexane-1,1-diylbis(methylene)]dicyclohexane typically involves the reaction of cyclohexane derivatives with methylene sources under controlled conditions. One common method includes the use of cyclohexylmethyl chloride and cyclohexylmethyl magnesium bromide in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar reagents and catalysts, optimized for higher yields and purity. The process often includes steps such as distillation and recrystallization to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-[Cyclohexane-1,1-diylbis(methylene)]dicyclohexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of cyclohexanone derivatives.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: It can participate in substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine under UV light.
Major Products:
Oxidation: Cyclohexanone derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated cyclohexane derivatives.
Applications De Recherche Scientifique
1,1’-[Cyclohexane-1,1-diylbis(methylene)]dicyclohexane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1,1’-[Cyclohexane-1,1-diylbis(methylene)]dicyclohexane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
- 1,1-Bis(cyclohexyl)methane
- 1,1-Dicyclohexylpropane
- 1,1-Dimethylcyclohexane
Comparison: 1,1’-[Cyclohexane-1,1-diylbis(methylene)]dicyclohexane is unique due to its methylene bridge connecting two cyclohexane rings, which imparts distinct chemical and physical properties compared to its analogs.
Propriétés
Numéro CAS |
103071-09-6 |
|---|---|
Formule moléculaire |
C20H36 |
Poids moléculaire |
276.5 g/mol |
Nom IUPAC |
1,1-bis(cyclohexylmethyl)cyclohexane |
InChI |
InChI=1S/C20H36/c1-4-10-18(11-5-1)16-20(14-8-3-9-15-20)17-19-12-6-2-7-13-19/h18-19H,1-17H2 |
Clé InChI |
WTXNBZQOPYPLGU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CC2(CCCCC2)CC3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


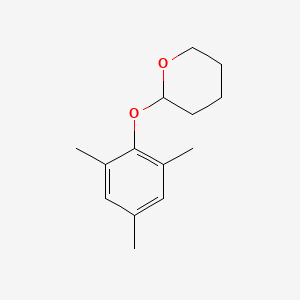
![2-methyl-6-phenyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14341117.png)
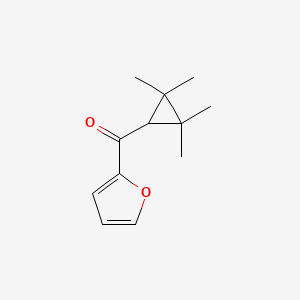
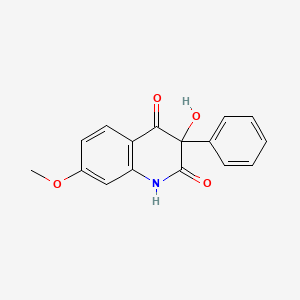
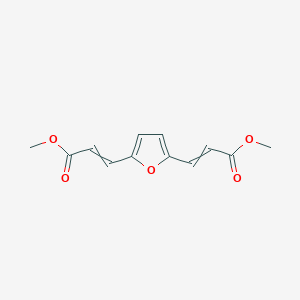
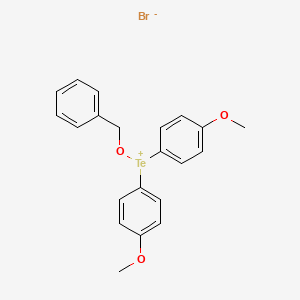
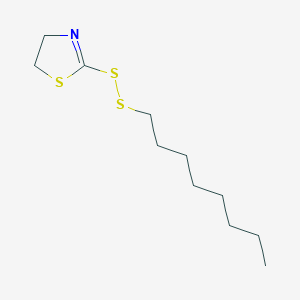
![2-[(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)methyl]thiophene](/img/structure/B14341140.png)
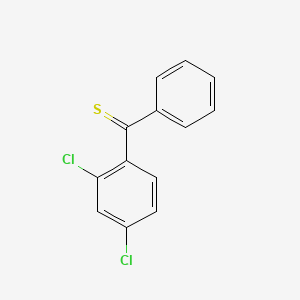
![2,7-bis[2-(piperidin-1-yl)ethoxy]-9H-fluoren-9-one](/img/structure/B14341163.png)
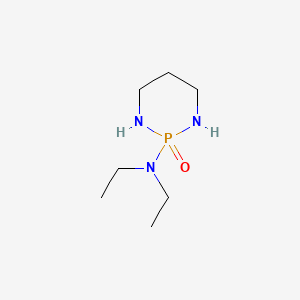

![N~1~,N~1~-Dioctadecyl-N~4~-[3-(triethoxysilyl)propyl]butanediamide](/img/structure/B14341182.png)
